molecular formula C11H18N2O3 B13175030 Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13175030
M. Wt: 226.27 g/mol
InChI Key: YVNVSLMRFIVUPZ-UHFFFAOYSA-N
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Description

Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate is a pyrazolone derivative that serves as a versatile intermediate in medicinal chemistry and drug discovery research. Compounds based on the 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole core are recognized for their significant pharmacological potential. Structurally related pyrazol-3(2H)-one derivatives have been identified as potent activators of hypoxia-inducible factor (HIF), a key pathway with therapeutic relevance for conditions like anemia and ischemia . This scaffold is also a key precursor in the synthesis of diverse heterocyclic systems, including 1,3,4-thiadiazoles and 1,3-thiazoles, which are privileged structures in the development of novel cytotoxic agents . Research on analogous molecules has demonstrated promising growth inhibition and lethality against a range of human cancer cell lines, making this chemical a valuable building block for oncology research programs aimed at overcoming drug resistance . Furthermore, the molecule's structure is amenable to further chemical elaboration, such as the formation of Schiff bases, which are known to possess biological activity and utility in coordination chemistry . This compound is intended for use in developing new synthetic methodologies and for investigating novel bioactive agents.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

ethyl 2-(5-methyl-3-oxo-2-propan-2-yl-1H-pyrazol-4-yl)acetate

InChI

InChI=1S/C11H18N2O3/c1-5-16-10(14)6-9-8(4)12-13(7(2)3)11(9)15/h7,12H,5-6H2,1-4H3

InChI Key

YVNVSLMRFIVUPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(NN(C1=O)C(C)C)C

Origin of Product

United States

Preparation Methods

Overview of Pyrazole Synthesis

Pyrazoles are five-membered nitrogen-containing heterocycles with significant biological and pharmaceutical importance. The synthesis of pyrazole derivatives generally follows three main strategies:

  • Cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated ketones
  • Dipolar cycloadditions
  • Multicomponent reactions

Among these, cyclocondensation remains the most widely used and efficient method for preparing substituted pyrazoles, including ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate.

Preparation Methods of this compound

Cyclocondensation of Hydrazine Derivatives with 1,3-Dicarbonyl Compounds

The most direct and classical approach to synthesize this compound involves the reaction of a hydrazine derivative with an appropriate 1,3-dicarbonyl compound, such as ethyl acetoacetate or its analogs.

Reaction Scheme

$$
\text{Hydrazine derivative} + \text{1,3-dicarbonyl compound} \xrightarrow{\text{acid/base catalyst}} \text{Pyrazole derivative}
$$

In this case, isopropyl hydrazine or substituted hydrazines react with ethyl acetoacetate derivatives under controlled temperature and solvent conditions to yield the target pyrazole compound.

Conditions and Catalysts
  • Solvents: Ethanol, methanol, or aprotic dipolar solvents like N,N-dimethylacetamide (DMAc)
  • Catalysts: Acidic (e.g., HCl) or basic conditions can be employed to facilitate cyclization
  • Temperature: Ambient to reflux temperatures (25–80°C)
  • Reaction Time: Typically 1–6 hours
Advantages
  • High regioselectivity and yields (up to 95%)
  • Mild reaction conditions
  • Simple work-up procedures
Literature Examples
  • Girish et al. demonstrated a nano-ZnO catalyzed green protocol for synthesizing 1,3,5-substituted pyrazoles by condensing phenylhydrazine with ethyl acetoacetate, achieving excellent yields (~95%) and short reaction times.
  • Gosselin et al. optimized regioselective synthesis by using aprotic dipolar solvents with acid additives, improving yields and regioselectivity for substituted pyrazoles.

Cyclocondensation Using α,β-Unsaturated Ketones (Vinyl Ketones)

Another method involves the cyclocondensation of hydrazine derivatives with α,β-ethylenic ketones (chalcones or vinyl ketones), forming pyrazolines that can be oxidized to pyrazoles.

Reaction Scheme

$$
\text{Hydrazine derivative} + \alpha,\beta\text{-unsaturated ketone} \xrightarrow{\text{cyclocondensation}} \text{Pyrazoline} \xrightarrow{\text{oxidation}} \text{Pyrazole}
$$

Conditions
  • Catalysts: Copper triflate combined with ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate
  • Temperature: Ambient to 80°C
  • Oxidation: In situ or post-reaction using mild oxidants
Advantages
  • One-pot synthesis
  • Good yields (around 80%)
  • Catalyst recyclability
Literature Examples
  • Rao et al. reported efficient one-pot synthesis of 1,3,5-trisubstituted pyrazoles via copper triflate catalysis and ionic liquids, achieving ~82% yields with reusable catalysts.

Use of Acetylenic Ketones

Cyclocondensation of hydrazines on acetylenic ketones is another route, though it often leads to regioisomeric mixtures.

Notes
  • Regioselectivity depends on the nature of hydrazine (methyl or aryl substituted) and reaction conditions.
  • Transition-metal-free methods using hypervalent iodine reagents have been developed for trifluoromethylated pyrazoles.

Process Optimization and Industrial Scale Preparation

While specific data on the industrial preparation of this compound is limited, analogous processes for related pyrazole derivatives have been optimized in patents and literature.

Key process parameters include:

  • Use of sodium hydrosulfite or other reducing agents for selective transformations
  • Control of temperature (0–30°C) to improve selectivity and yield
  • Solvent selection (ethyl acetate, acetone, tetrahydrofuran) to optimize solubility and reaction kinetics
  • Work-up involving aqueous extractions and crystallization for purification

An example patent (WO2019211868A1) describes improved processes for related pyrazole-containing compounds involving careful control of reaction temperature, solvent extraction, and crystallization steps to achieve high purity and yield.

Data Table: Summary of Preparation Methods

Method Starting Materials Conditions Catalysts/ Reagents Yield (%) Notes
Cyclocondensation with 1,3-diketones Hydrazine derivative + ethyl acetoacetate Ethanol, 25–80°C, 1–6 h Acid (HCl) or base, nano-ZnO catalyst Up to 95 High regioselectivity, green protocols
Cyclocondensation with vinyl ketones Hydrazine + α,β-unsaturated ketone 25–80°C, 2–5 h Copper triflate + ionic liquid ~82 One-pot synthesis, catalyst recyclable
Cyclocondensation with acetylenic ketones Hydrazine + acetylenic ketone Ethanol, ambient to reflux Hypervalent iodine reagent (for trifluoromethylation) 70 Regioisomeric mixtures possible
Industrial scale process (analogous) Varied pyrazole precursors 0–30°C, multiple extraction steps Sodium hydrosulfite, acetone, ethyl acetate 70–90 Optimized for purity and yield

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding pyrazole derivatives using oxidizing agents like potassium permanganate

    Reduction: Reduction of the keto group to a hydroxyl group using reducing agents like sodium borohydride

    Substitution: Nucleophilic substitution reactions at the ester group

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Aqueous or organic solvents depending on the reaction type

Major Products

    Oxidation: Formation of pyrazole-4-carboxylic acid derivatives

    Reduction: Formation of 2-[5-methyl-3-hydroxy-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate

    Substitution: Formation of various substituted pyrazole derivatives

Scientific Research Applications

Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and antimicrobial properties

    Biological Studies: Investigated for its role in enzyme inhibition and receptor binding studies

    Industrial Applications: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrazolone Derivatives

The pyrazolone scaffold is highly modifiable, with substituents significantly influencing physical, chemical, and biological properties. Key analogs include:

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Positions 2, 3, 4, 5) Molecular Formula Key Properties/Activities Source
Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate 2: propan-2-yl; 4: ethyl acetate; 5: methyl C₈H₁₂N₂O₃ Intermediate for drug synthesis
Methyl 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetate 2: phenyl; 4: methyl acetate; 5: methyl C₁₀H₁₂N₂O₃ Discontinued due to stability/activity concerns
(E)-2-(4-(3-(2,4-dihydroxy-3-(3-methylbut-2-en-1-yl)phenyl)-3-oxoprop-1-en-1-yl)phenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 2: phenyl; 3: oxo; 4: acetamide-phenoxy C₃₃H₃₃N₃O₇ Antibacterial activity (IBC-7 derivative)
Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate Pyrrolidinone core with ethyl acetate C₈H₁₃NO₄ Intermediate for nootropic agents (e.g., Oxiracetam)

Impact of Substituents on Properties

  • Lipophilicity : The isopropyl group in the target compound enhances lipophilicity compared to the phenyl group in ’s methyl ester analog. This may improve membrane permeability in biological systems.
  • Hydrogen Bonding: The 3-oxo and NH groups in the pyrazolone ring enable hydrogen bonding, influencing crystallinity and solubility.
  • Synthetic Utility : Ethyl esters (e.g., target compound) are more stable than methyl esters () under basic conditions, making them preferable in multi-step syntheses .

Physicochemical Data

  • Solubility: The target compound’s isopropyl group likely reduces aqueous solubility compared to hydroxylated analogs (e.g., ’s pyrrolidinone derivative).
  • Thermal Stability : Complex derivatives like ’s thiazolo-pyrimidine hybrid exhibit higher melting points (>200°C) due to extended conjugation, whereas the target compound’s simpler structure may result in lower thermal stability.

Biological Activity

Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The compound’s structure can be represented as follows:

Ethyl 2 5 methyl 3 oxo 2 propan 2 yl 2 3 dihydro 1H pyrazol 4 yl acetate\text{Ethyl 2 5 methyl 3 oxo 2 propan 2 yl 2 3 dihydro 1H pyrazol 4 yl acetate}

Antibacterial Activity

Pyrazole derivatives are known for their antibacterial properties. This compound has shown effectiveness against various bacterial strains. A study indicated that compounds with similar pyrazole structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anticancer Activity

Research has highlighted the anticancer potential of pyrazole derivatives. This compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies demonstrated that related compounds could significantly reduce the viability of cancer cells while sparing normal cells .

Anti-inflammatory Properties

The anti-inflammatory properties of pyrazoles are well documented. This compound may exert its effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Additional Biological Activities

Other reported activities of pyrazole derivatives include:

  • Antifungal : Effective against various fungal pathogens.
  • Analgesic : Pain-relieving properties were noted in several studies.
  • Antioxidant : Capable of scavenging free radicals .
  • Neuroprotective : Potential benefits in neurodegenerative diseases due to protective effects on neuronal cells.

Case Studies

  • Antibacterial Efficacy : A comparative study evaluated the antibacterial activity of several pyrazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that ethyl derivatives exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Cancer Cell Lines : In a study involving multiple cancer cell lines (e.g., HeLa, MCF7), ethyl 2-[5-methyl...acetate was found to reduce cell viability significantly at concentrations as low as 10 µM, indicating its potential as an anticancer agent .

Data Tables

Biological ActivityMechanismReference
AntibacterialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryCOX inhibition
AntioxidantFree radical scavenging

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